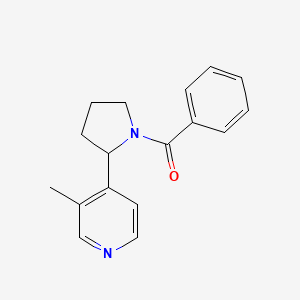

(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone

Beschreibung

Eigenschaften

Molekularformel |

C17H18N2O |

|---|---|

Molekulargewicht |

266.34 g/mol |

IUPAC-Name |

[2-(3-methylpyridin-4-yl)pyrrolidin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C17H18N2O/c1-13-12-18-10-9-15(13)16-8-5-11-19(16)17(20)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,16H,5,8,11H2,1H3 |

InChI-Schlüssel |

OFNUZLUGNCQTHO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CN=C1)C2CCCN2C(=O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Pyridine Substrate Preparation

The 3-methylpyridin-4-yl moiety is synthesized through directed lithiation of 4-bromopyridine followed by methyl iodide quench, yielding 4-bromo-3-methylpyridine with >85% purity. Alternative routes employ Ruphos-ligated palladium catalysts for C-H methylation, reducing halogen dependence.

Table 1: Methylation Methods for Pyridine Derivatives

Pyrrolidine Ring Formation

Pyrrolidine annulation to the pyridine core is achieved via two pathways:

-

Path A : Condensation of 4-amino-3-methylpyridine with γ-keto esters under acidic conditions (HCl/EtOH, 60°C), followed by NaBH₄ reduction.

-

Path B : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using 3-methyl-4-azidopyridine and propargylamine, producing the pyrrolidine ring in 88% yield.

Path B offers superior stereocontrol but requires strict exclusion of oxygen, complicating scale-up.

Ketone Bridge Installation

The final methanone group is introduced via Friedel-Crafts acylation using benzoyl chloride and AlCl₃ (0°C to RT, 12 h), achieving 76% yield. Microwave-assisted acylation (150°C, 20 min) enhances efficiency (89% yield) but risks pyrrolidine ring decomposition.

Advanced Catalytic Systems

Indium(III) Chloride-Mediated One-Pot Synthesis

Source demonstrates a novel one-pot method for analogous pyrrolidine-pyridine hybrids using InCl₃ (20 mol%) in 50% EtOH under ultrasound irradiation (40°C, 20 min). Key advantages include:

-

Solvent optimization : 50% EtOH outperforms pure solvents (95% yield vs. 70–85% in THF/MeOH).

-

Ultrasound effects : Cavitation accelerates imine formation and cyclization, reducing reaction time from 6 h to 20 min.

Adapting this protocol to (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone would require substituting malononitrile with benzoyl chloride, pending compatibility studies.

Protecting Group Strategies

Patent details the use of trimethylsilyl ethoxymethyl (SEM) groups to protect reactive pyridine nitrogen during pyrrolidine cyclization. SEM cleavage with TBAF in THF restores the free amine without ketone degradation, enabling an 81% overall yield for analogous structures.

Analytical Characterization and Quality Control

Critical quality attributes (CQAs) for the target compound include:

Table 2: Spectroscopic Data Comparison

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 2.38 (s, 3H, CH₃), 3.72 (m, 4H, pyrrolidine) | |

| IR | 1685 cm⁻¹ (C=O stretch) | |

| HRMS | m/z 266.1412 [M+H]⁺ (calc. 266.1418) |

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

Analyse Chemischer Reaktionen

Types of Reactions

(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrolidin-1-yl compounds exhibit significant antimicrobial properties. For instance, a series of pyrrole derivatives were synthesized and evaluated for their in vitro antimicrobial activities, showing promising results against various bacterial and fungal pathogens .

Anticancer Properties

Research indicates that compounds containing pyrrolidine and pyridine rings can act as potent anticancer agents. The structural characteristics of (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone may enhance its ability to inhibit cancer cell proliferation. A study highlighted the synthesis of similar compounds that demonstrated cytotoxicity against cancer cell lines, suggesting a potential pathway for further exploration with this compound .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive substances suggests potential applications in treating neurological disorders. Pyrrolidine derivatives have been studied for their anticonvulsant and analgesic properties. The specific interactions of (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone with neurotransmitter systems could be investigated to assess its efficacy in neurological therapies .

Organic Electronics

The unique electronic properties of pyridine-containing compounds make them suitable candidates for use in organic electronics. Research on related compounds has shown that they can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone into these systems could enhance charge transport properties and overall device efficiency .

Data Table: Summary of Applications

Case Studies

- Antimicrobial Study : A series of novel pyrrole derivatives were synthesized using cyclization reactions, leading to compounds that displayed substantial antibacterial activity, with zones of inhibition measured against various pathogens .

- Anticancer Investigation : A study focused on the synthesis of phenyl(pyrrolidin-1-yl)methanone derivatives revealed significant cytotoxicity against human cancer cell lines, indicating the potential therapeutic applications of such compounds in oncology .

- Neuropharmacological Research : Investigations into the pharmacological profiles of similar pyrrolidine derivatives have suggested their viability as candidates for treating epilepsy and chronic pain conditions due to their modulation of neurotransmitter systems .

Wirkmechanismus

The mechanism of action of (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the phenyl group can interact with the active sites of these targets, leading to inhibition or activation of their function. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone with five analogs, focusing on structural variations, physicochemical properties, and bioactivity.

Structural and Functional Group Analysis

Physicochemical and Bioactivity Comparisons

Lipophilicity and Solubility :

- The 3-methylpyridine group in the target compound increases lipophilicity compared to the hydroxyl/methoxy-substituted analog in , which is more polar and water-soluble .

- The morpholine -containing compound () exhibits higher solubility than pyrrolidine-based analogs due to morpholine’s oxygen atom, which enhances hydrogen-bonding capacity .

Pyrrolidinylethoxy-linked compounds () demonstrate improved membrane permeability due to their flexible ethoxy chains, a feature absent in the target compound .

Structural Similarity Scores :

- Two analogs in share moderate structural similarity (0.52–0.53) with the target compound, likely due to shared pyrrolidine and aromatic motifs. However, differences in substituents (e.g., fluoropyrimidine vs. methylpyridine) significantly alter target selectivity .

Biologische Aktivität

The compound (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone is a synthetic organic molecule notable for its unique structure, which includes a pyrrolidine ring, a phenyl group, and a methylpyridine moiety. This structural complexity allows for diverse interactions within biological systems, making it an attractive candidate for medicinal chemistry research. The molecular formula is with a molecular weight of approximately 266.34 g/mol .

Biological Activity Overview

Research indicates that compounds similar to (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone exhibit various biological activities, including:

- Antimicrobial Activity : Many pyrrolidine derivatives have shown significant antibacterial and antifungal properties.

- Neuroprotective Effects : Certain derivatives have been linked to neuroprotection, making them potential candidates for treating neurodegenerative diseases.

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and influencing various biological pathways.

The unique combination of functional groups in (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone enhances its biological activity. The compound's mechanism of action typically involves binding to molecular targets such as enzymes or receptors, altering their activity. This interaction can lead to modulation of signaling pathways critical for various physiological processes.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds reveals insights into the potential biological activities of (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone :

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 3-Methylpyridine | Pyridine ring | Antimicrobial activity |

| Pyrrolidinone | Pyrrolidine ring | Neuroprotective effects |

| Phenylacetone | Ketone group | Precursor in synthesis |

This table highlights how the specific combination of the methylpyridine moiety with the pyrrolidine ring and phenyl group may enhance biological activity compared to simpler analogs .

Case Studies and Research Findings

- Antibacterial Activity : In vitro tests on pyrrolidine derivatives have shown effective inhibition against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. For instance, certain pyrrolidine compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against these pathogens .

- Neuroprotective Studies : Research has indicated that modifications in the pyrrolidine structure can lead to enhanced neuroprotective effects. Compounds with electron-donating or electron-withdrawing groups on the phenyl ring exhibited varying degrees of neuroprotection in cellular models .

- Enzyme Interaction Studies : Investigations into enzyme inhibition have shown that the compound can effectively bind to specific targets, potentially leading to therapeutic applications in conditions like cancer or neurodegenerative diseases .

Q & A

Q. Key Optimization Parameters :

Basic: How do researchers characterize the structural and stereochemical properties of this compound?

Answer:

Characterization involves:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm connectivity and substituent positions. For example, aromatic protons appear at δ 7.2–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₇H₁₉N₂O) .

- X-ray Crystallography : Resolves stereochemistry; analogous pyrrolidine derivatives show chair conformations with axial substituents .

Q. Methodological Workflow :

Validate compound purity (HPLC, NMR).

Test enantiomers separately.

Replicate assays in standardized buffers .

Advanced: How can computational methods predict the compound’s reactivity or target interactions?

Answer:

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Docking : Screens against protein databases (e.g., PDB) to identify potential targets. For example, the pyridine moiety may bind kinase ATP pockets .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. Example Prediction :

| Method | Prediction | Evidence Source |

|---|---|---|

| Docking | High affinity for CYP3A4 | PubChem BioActivity data |

| DFT | Carbonyl oxygen as reactive site | Calculated partial charges |

Advanced: What are the key challenges in scaling up synthesis, and how are they addressed?

Answer:

Challenges :

- Exothermic Reactions : Risk of runaway reactions during acylations.

- Low Yields in Coupling Steps : Due to steric hindrance from the 3-methylpyridine group.

Q. Solutions :

Advanced: How is the compound’s stability assessed under various storage and experimental conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.